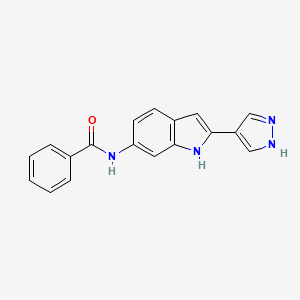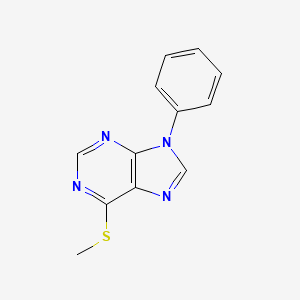
6-(Methylsulfanyl)-9-phenyl-9h-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylthio)-9-phenyl-9H-purine: is a compound belonging to the purine family, characterized by a purine ring substituted with a methylthio group at the 6th position and a phenyl group at the 9th position. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA. The unique substitutions on the purine ring in 6-(Methylthio)-9-phenyl-9H-purine confer specific chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)-9-phenyl-9H-purine typically involves the alkylation of 6-thiopurine derivatives. One common method includes the reaction of 6-thiopurine with methyl iodide in an aprotic solvent, yielding the methylthio derivative . The reaction conditions often require a base, such as potassium carbonate, to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 6-(Methylthio)-9-phenyl-9H-purine may involve multi-step synthesis starting from readily available purine precursors. The process includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-(Methylthio)-9-phenyl-9H-purine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Nucleophiles: Thiols, amines, or halides can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various 6-substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 6-(Methylthio)-9-phenyl-9H-purine is used as a building block in organic synthesis, particularly in the development of novel purine derivatives with potential biological activities .
Biology and Medicine: The compound has been studied for its potential as an antineoplastic agent, similar to other thiopurine derivatives like mercaptopurine. It may interfere with DNA and RNA synthesis, leading to the inhibition of rapidly proliferating cells .
Industry: In the pharmaceutical industry, 6-(Methylthio)-9-phenyl-9H-purine is explored for its potential use in drug development, particularly in the design of kinase inhibitors and other enzyme inhibitors .
Mécanisme D'action
The mechanism of action of 6-(Methylthio)-9-phenyl-9H-purine involves its incorporation into cellular nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells . The compound may also inhibit specific enzymes involved in nucleotide metabolism, further contributing to its antineoplastic effects.
Comparaison Avec Des Composés Similaires
6-Methylthiopurine: A closely related compound with similar biological activities.
6-Mercaptopurine: Another thiopurine derivative widely used as an antineoplastic agent.
Uniqueness: 6-(Methylthio)-9-phenyl-9H-purine is unique due to the presence of both a methylthio group and a phenyl group on the purine ring. This dual substitution may confer distinct chemical and biological properties compared to other thiopurine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic profiles .
Propriétés
Numéro CAS |
5470-25-7 |
|---|---|
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
6-methylsulfanyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4S/c1-17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
NHAZCRWMDKBTFW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NC2=C1N=CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


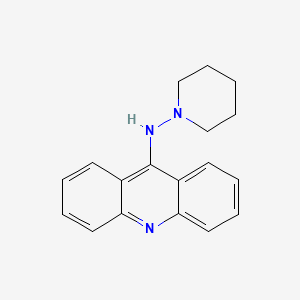
![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
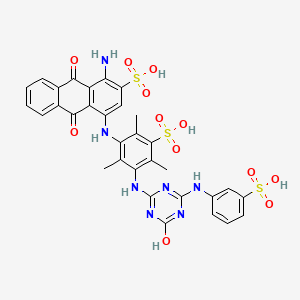
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)

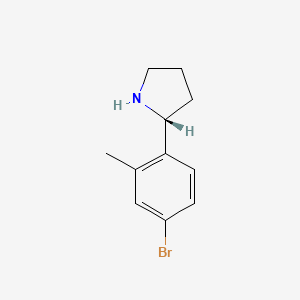
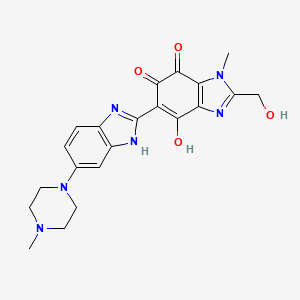
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
